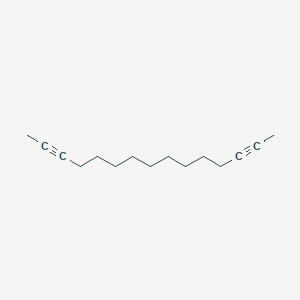
2,13-Pentadecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,13-Pentadecadiyne is an organic compound with the molecular formula C15H24. It is characterized by the presence of two triple bonds located at the 2nd and 13th positions of a 15-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,13-Pentadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction can be represented as follows:
2R−C≡C−H→R−C≡C−C≡C−R
where ( R ) represents the alkyl group.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,13-Pentadecadiyne undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds into single bonds, forming alkanes.
Substitution: Halogenation can introduce halogen atoms at the triple bond positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for hydrogenation.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can be used for halogenation.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Haloalkynes.
Scientific Research Applications
2,13-Pentadecadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,13-Pentadecadiyne involves its interaction with various molecular targets. The triple bonds in the compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pentadeca-(8E, 13Z)-dien-11-yn-2-one: Another alkyne with similar structural features but different biological activities.
cis,cis-2,13-pentadecadiene: A diene with similar carbon chain length but different bonding patterns.
Uniqueness: 2,13-Pentadecadiyne is unique due to its specific positioning of triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
651326-35-1 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
pentadeca-2,13-diyne |
InChI |
InChI=1S/C15H24/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h7-15H2,1-2H3 |
InChI Key |
WDMNOCWIQWJPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCCCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


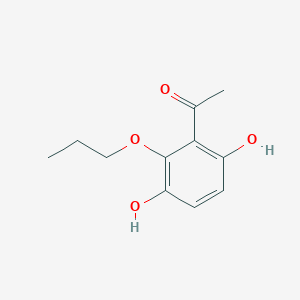

![Methyl 3-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12606696.png)
![Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-](/img/structure/B12606713.png)
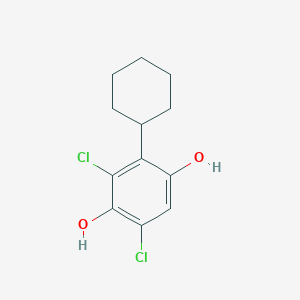
![1,4-Bis{2-phenyl-1,2-bis[4-(2-phenylethenyl)phenyl]ethenyl}benzene](/img/structure/B12606728.png)
![Carbamic acid, [2-(1-cyclohexen-1-yl)ethyl]-, 3-methyl-2-butenyl ester](/img/structure/B12606734.png)

![N-Phenyl-N-[(E)-phenyl(phenylimino)methyl]benzenecarbothioamide](/img/structure/B12606747.png)
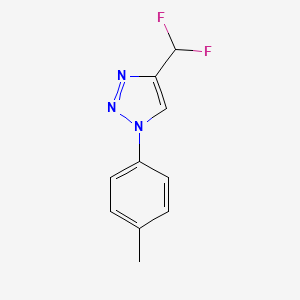
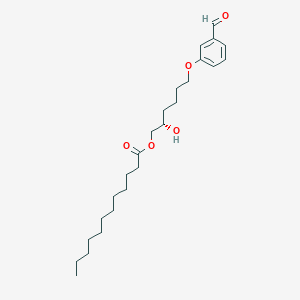
![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
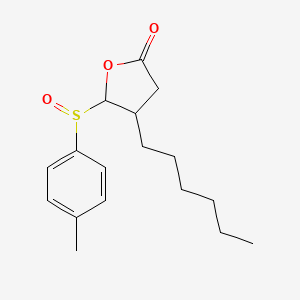
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
